molecular formula C8H6ClIO2 B8729225 2-Chloro-5-iodo-4-methylbenzoic acid

2-Chloro-5-iodo-4-methylbenzoic acid

Cat. No.: B8729225
M. Wt: 296.49 g/mol
InChI Key: HHKHQDHIQUWTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-iodo-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6ClIO2 and its molecular weight is 296.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

2-chloro-5-iodo-4-methylbenzoic acid

InChI

InChI=1S/C8H6ClIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

HHKHQDHIQUWTON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-chlorobenzoic acid 1 (2.50 g, 14.7 mmol) and (trifluoromethyl) sulfonic acid (65.0 mL, 73.3 mmol) in dichloromethane (20 mL) at 0° C. was added N-iodosuccinimide (3.50 g, 15.4 mmol) portion wise over a period of 10 minutes. The mixture was stirred at room temperature for 30 minutes, quenched with ice, then water (60 mL) and extracted into EtOAc (100 mL). The layers were separated and the aqueous layer was washed with EtOAc (2×50 mL). The combined organic layers were washed with 10% aqueous sodium sulfite solution (60 mL), dried over magnesium sulphate and concentrated in vacuo to afford the title compound (2.5 g, 57%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
57%

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